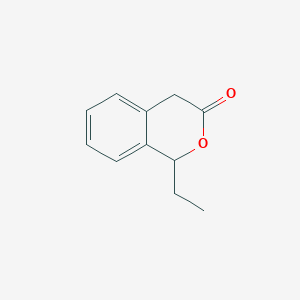
1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylisochroman-3-one is an organic compound belonging to the isochromanone family. Isochromanones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of 1-ethylisochroman-3-one consists of an isochromanone core with an ethyl group attached to the first carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethylisochroman-3-one can be synthesized through various methods. One common approach involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides . This method yields highly functionalized isochromanones under mild reaction conditions.
Industrial Production Methods: Industrial production of isochromanones, including 1-ethylisochroman-3-one, often involves the reaction of 1,2-bishalomethylbenzene with carbon monoxide and a compound of the formula R5R6R7C—OH in the presence of a palladium catalyst and a dipolar aprotic solvent . This process can be conducted at a CO pressure of 0.1 to 50 MPa and a temperature range of 20 to 200°C.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethylisochroman-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Ethylisochroman-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-ethylisochroman-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of prostaglandin formation . The compound’s antioxidant properties are due to its ability to scavenge reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
- 3-Benzoylphenyl)ethyl]-1H-isochromen-1-one
- 3-(1-(3-Benzoylphenyl)ethyl]-1H-isochromen-1-thione
Comparison: 1-Ethylisochroman-3-one is unique due to its specific structural features and the presence of an ethyl group at the first carbon atom. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other isochromanones .
Eigenschaften
CAS-Nummer |
61923-73-7 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-ethyl-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C11H12O2/c1-2-10-9-6-4-3-5-8(9)7-11(12)13-10/h3-6,10H,2,7H2,1H3 |
InChI-Schlüssel |
IROKOKCJELEFRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2=CC=CC=C2CC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



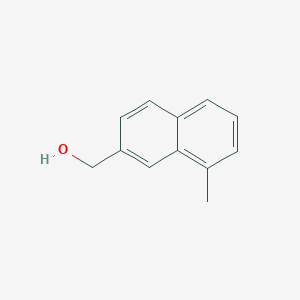
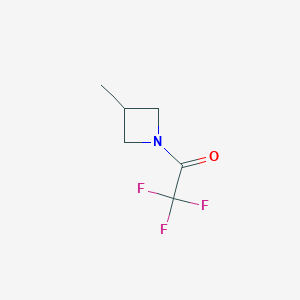



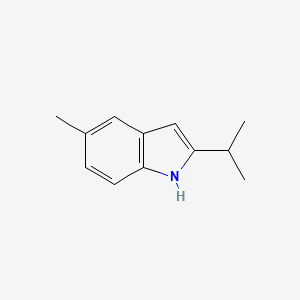

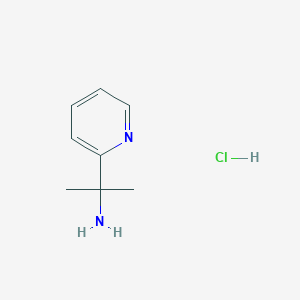
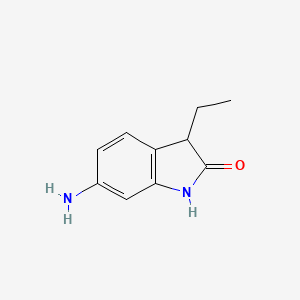


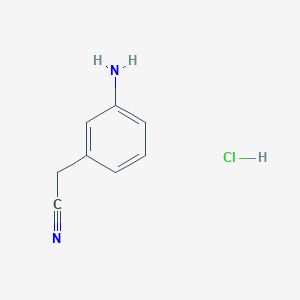
![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)
